molecular formula C26H46 B13785355 4-Phenyleicosane CAS No. 2400-03-5

4-Phenyleicosane

Cat. No.: B13785355
CAS No.: 2400-03-5
M. Wt: 358.6 g/mol
InChI Key: RFNYELHDUBVQMR-UHFFFAOYSA-N
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Description

4-Phenyleicosane is an organic compound with the molecular formula C26H46. It is a hydrocarbon that consists of a phenyl group attached to a long eicosane chain. This compound is part of a broader class of hydrocarbons known for their diverse applications in various fields, including chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyleicosane typically involves the Friedel-Crafts alkylation reaction. This process includes the reaction of benzene with eicosane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve:

    Temperature: Around 0-5°C initially, then gradually increased to room temperature.

    Solvent: Often a non-polar solvent like dichloromethane (CH2Cl2) is used.

    Catalyst: Aluminum chloride (AlCl3) is commonly employed.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters are optimized to maximize the efficiency and minimize the production costs.

Chemical Reactions Analysis

Types of Reactions

4-Phenyleicosane can undergo several types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce any unsaturated bonds present.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Saturated hydrocarbons.

    Substitution: Nitro, sulfonyl, or halogenated derivatives of this compound.

Scientific Research Applications

4-Phenyleicosane has several applications in scientific research:

    Chemistry: Used as a model compound in studies of hydrocarbon behavior and reactions.

    Biology: Investigated for its potential interactions with biological membranes due to its hydrophobic nature.

    Medicine: Explored for its potential use in drug delivery systems, leveraging its hydrophobic properties to encapsulate hydrophobic drugs.

    Industry: Utilized in the production of specialty chemicals and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 4-Phenyleicosane primarily involves its interaction with hydrophobic environments. Its long hydrocarbon chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is particularly useful in drug delivery systems where it can help in the encapsulation and controlled release of hydrophobic drugs.

Comparison with Similar Compounds

Similar Compounds

  • 11-Phenylheneicosane (C27H48)
  • 7-n-Hexyleicosane (C26H54)
  • 11-Benzylheneicosane (C28H50)

Comparison

4-Phenyleicosane is unique due to its specific structure, which combines a phenyl group with a long eicosane chain. This structure imparts distinct physical and chemical properties, such as higher melting and boiling points compared to shorter-chain analogs. Additionally, its hydrophobic nature makes it particularly suitable for applications involving lipid interactions.

Properties

CAS No.

2400-03-5

Molecular Formula

C26H46

Molecular Weight

358.6 g/mol

IUPAC Name

icosan-4-ylbenzene

InChI

InChI=1S/C26H46/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-18-22-25(21-4-2)26-23-19-17-20-24-26/h17,19-20,23-25H,3-16,18,21-22H2,1-2H3

InChI Key

RFNYELHDUBVQMR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCC(CCC)C1=CC=CC=C1

Origin of Product

United States

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